molecular formula C7H12F3NO B2804904 cis-3-amino-1-(trifluoromethyl)cyclohexanol CAS No. 1820746-53-9; 316124-23-9

cis-3-amino-1-(trifluoromethyl)cyclohexanol

Cat. No.: B2804904
CAS No.: 1820746-53-9; 316124-23-9
M. Wt: 183.174
InChI Key: IJUVZQHBPFIBHU-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3-amino-1-(trifluoromethyl)cyclohexanol is a chiral compound that features a cyclohexane ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-amino-1-(trifluoromethyl)cyclohexanol typically involves the trifluoromethylation of cyclohexanone derivatives followed by amination. One common method involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

cis-3-amino-1-(trifluoromethyl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

cis-3-amino-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-amino-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. Specific pathways and targets depend on the context of its application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-amino-1-(trifluoromethyl)cyclohexanol is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

(1R,3S)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUVZQHBPFIBHU-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@](C1)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820746-53-9
Record name rel-(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol
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